R-Alpine-Hydride

Description

Historical Development and Context within Hydride Reduction Chemistry

The field of hydride reduction in organic chemistry was revolutionized by the work of Herbert C. Brown, whose initial investigations into diborane (B8814927) and its reactions with carbonyl compounds began in the 1930s. This pioneering research laid the groundwork for the development of a vast arsenal (B13267) of hydride reagents. The subsequent discovery of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) provided chemists with powerful and versatile tools for the reduction of a wide array of functional groups.

As the field matured, the focus shifted towards achieving stereocontrol in these reductions, leading to the development of chiral modifying agents and, eventually, chiral hydride reagents. A significant advancement came with the introduction of organoboranes derived from naturally occurring chiral terpenes. One of the most prominent examples is Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane), which is prepared by the hydroboration of readily available (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).

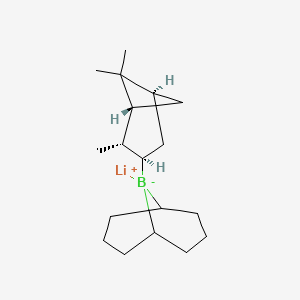

R-Alpine-Hydride is a direct derivative of R-Alpine-Borane. It is synthesized by the reaction of R-Alpine-Borane with a hydride source, such as tert-butyllithium. This transformation converts the trialkylborane into a borohydride, specifically a lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride. While the parent R-Alpine-Borane proved to be a highly effective reagent for the asymmetric reduction of certain classes of compounds like α,β-acetylenic ketones, the initial results for its hydride adduct, this compound, in the reduction of simple prochiral ketones were found to be less effective in providing high enantiomeric excess compared to other reagents. For instance, a related reagent, NB-Enantride™, derived from nopol (B1679846) benzyl (B1604629) ether, demonstrated superior enantioselectivity for the reduction of aliphatic ketones.

Significance of Chiral Organoboranes in Enantioselective Transformations

Chiral organoboranes are of paramount importance in modern organic synthesis, providing a reliable method for the creation of specific stereoisomers (enantiomers or diastereomers). The ability to selectively produce one stereoisomer over another is critical in many areas, particularly in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its three-dimensional structure.

The significance of reagents like this compound lies in their ability to transfer chirality to a prochiral substrate. In the reduction of a ketone, the chiral environment created by the bulky, stereochemically defined organoborane dictates the face from which the hydride is delivered to the carbonyl carbon. This facial selectivity results in the preferential formation of one enantiomer of the resulting secondary alcohol over the other.

While its application for achieving high enantioselectivity in simple ketone reductions is limited, this compound has demonstrated considerable utility in achieving high levels of diastereoselectivity in the reduction of more complex substrates, such as acyclic hydroxy ketones. In these systems, the reagent can participate in chelation-controlled reductions, where coordination to both the carbonyl and the remote hydroxyl group organizes the substrate into a rigid, cyclic transition state. This pre-organization enhances the facial bias of the hydride delivery, leading to high diastereoselectivity. For example, this compound has been used to achieve high anti-diastereoselectivity in 1,5- and 1,6-reductions of acyclic hydroxy amino ketones.

The table below presents research findings on the diastereoselective reduction of various acyclic hydroxy ketones using this compound, showcasing its effectiveness in controlling stereochemistry at remote positions.

| Substrate Type | Stereochemical Outcome | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|

| 1,5-Hydroxy Amino Ketone | 1,5-anti | 10:1 | |

| 1,6-Hydroxy Amino Ketone | 1,6-anti | 12:1 | |

| 1,7-Hydroxy Ketone | 1,7-anti | 3:1 | |

| N-mesitylmethyl substituted 1,6-Hydroxy Ketone | 1,6-anti | 22:1 | |

| N-methyl substituted 1,6-Hydroxy Ketone | 1,6-anti | 3:1 |

Structure

2D Structure

Properties

InChI |

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYWMZXHGVQUHN-UJMFPOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[B-]1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635782 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64081-12-5 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-Alpine-Hydrideâ?¢ Alpine-Hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of R Alpine Hydride Mediated Reductions

Fundamental Hydride Transfer Pathways

The reduction mechanism of ketones using R-Alpine-Hydride, also known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is understood to proceed through a well-defined, sterically demanding transition state. This process is key to achieving high enantioselectivity in the synthesis of chiral secondary alcohols.

The accepted mechanism for this compound reductions involves an initial coordination of the carbonyl oxygen atom to the boron atom of the reagent. This coordination step forms an adduct, which then undergoes an intramolecular transfer of a hydride from the isopinocampheyl group to the electrophilic carbonyl carbon. This transfer is not from the boron itself, but rather from a carbon adjacent to the boron, a process sometimes referred to as transfer hydrogenation. The rate-determining step of this reaction is the hydride transfer. The entire process, from adduct formation to the release of the alcohol product after hydrolysis, is designed to create a chiral environment that dictates the facial selectivity of the hydride attack.

The stereochemical outcome of the Midland Alpine borane (B79455) reduction is rationalized by a proposed six-membered, cyclic transition state. This transition state is often described as having a "boat-like" conformation. In this model, the hydride transfer occurs from the pinane (B1207555) substituent to the carbonyl carbon. For the transition state to be stable, the larger substituent of the ketone or aldehyde orients itself away from the bulky isopinocampheyl group of the this compound, while the smaller group occupies a more sterically hindered position. This arrangement minimizes steric repulsion and leads to the preferential formation of one enantiomer. While the "boat-like" model is a useful simplification, computational studies suggest a more complex half-chair structure for the six-membered ring involved in the reaction coordinate.

Intramolecular Hydride Transfer Mechanisms

Chelation Control in Stereoselective Reductions

In substrates containing additional coordinating functional groups, such as hydroxyl or amino groups, the stereoselectivity of this compound reductions can be significantly influenced and enhanced by chelation. This strategy is particularly effective for achieving remote diastereocontrol in acyclic systems.

In the reduction of substrates like hydroxy ketones, the formation of a bicyclic metal chelate is proposed to be a key factor in achieving high diastereoselectivity. This chelate organizes the substrate into a more rigid, predictable conformation, allowing for highly selective hydride delivery. For example, the reduction of 1,5- and 1,6-hydroxy ketones with this compound shows high levels of anti-diastereoselectivity, which is attributed to the formation of a bicyclic intermediate where the ketone carbonyl is activated by complexation to the boron. The hydride is then delivered externally to this organized structure. This chelation-controlled mechanism is supported by the high levels of asymmetric induction observed in these systems.

The nature of the substrate's functionality is critical for effective chelation and, consequently, for high stereoselectivity. A free hydroxyl group is crucial for achieving high diastereoselectivity in the reduction of hydroxy amino ketones. When the hydroxyl group is protected, as in a methoxy (B1213986) amino ketone, the diastereoselectivity of the reduction by this compound is significantly diminished. Similarly, the stereoelectronic character of substituents on the nitrogen atom in amino ketones plays a critical role. Bulky, electron-donating groups on the nitrogen can lead to exceptionally high anti-stereoselectivity, whereas electron-deficient nitrogen substituents result in poor selectivity. These findings underscore the importance of both the hydroxyl and amino functionalities in forming the rigid chelate necessary for high stereocontrol.

This compound has proven to be a powerful reagent for achieving remote diastereocontrol in the reduction of acyclic 1,n-hydroxy ketones. High levels of 1,5- and 1,6-anti-diastereocontrol have been successfully achieved. For instance, the reduction of 1,5-hydroxy ketones can yield anti:syn ratios of up to 10:1. Even more impressively, 1,6-hydroxy ketones can be reduced with anti:syn ratios as high as 12:1 and, in specific cases with optimized substrates, up to 22:1. While highly effective for 1,5 and 1,6 systems, the level of diastereocontrol is more moderate for 1,7-hydroxy ketones, which typically yield an anti:syn ratio of around 3:1. This remarkable long-range asymmetric induction is consistently attributed to the formation of organized bicyclic metal chelates that dictate the trajectory of the incoming hydride.

Interactive Data Tables

Table 1: Diastereoselectivity in this compound Reduction of Acyclic 1,n-Hydroxy Ketones

| Substrate Type | Diastereomeric Ratio (anti:syn) | Reference(s) |

| 1,5-Hydroxy Ketone | 7:1 to 10:1 | |

| 1,6-Hydroxy Ketone | 12:1 to 22:1 | |

| 1,7-Hydroxy Ketone | 3:1 |

Impact of Substrate Functionality on Chelation Efficiency (e.g., Hydroxy Ketones, Amino Ketones)

Steric and Electronic Influences on Reaction Stereoselectivity

The stereochemical outcome of reductions mediated by this compound is intricately governed by a combination of steric and electronic factors originating from the substrate, as well as the reaction conditions employed. A thorough understanding of these influences is paramount for predicting and controlling the stereoselectivity of the reduction.

Analysis of Substrate Steric Demands

The steric environment around the carbonyl group of the substrate is a primary determinant of stereoselectivity in this compound reductions. The reagent's bulky isopinocampheyl group necessitates a specific orientation of the substrate to minimize steric repulsion in the transition state, thereby directing the hydride delivery to one of the prochiral faces of the carbonyl.

Effective asymmetric reductions are generally achieved when the two substituents attached to the carbonyl carbon have significantly different steric bulk. For instance, acetylenic ketones, which possess a sterically undemanding alkyne group, are reduced with high enantioselectivity. The reaction's transition state is believed to adopt a boat-like conformation where the smaller substituent (e.g., an alkyne) orients itself close to the methyl group of the pinane moiety to minimize steric clashes. This preferential orientation leads to the observed high degree of stereocontrol.

Conversely, the stereoselectivity is often diminished when reducing aralkyl and most dialkyl ketones, where the steric differentiation between the two substituents is less pronounced. In cases with excessive steric bulk on the larger substituent, reactivity can be attenuated. For example, reductions of d-benzaldehydes with 2,6-disubstitution exhibit significantly impaired selectivity. This is attributed to a competing non-selective reduction pathway that becomes more prominent as the steric hindrance of the primary pathway increases.

Table 1: Effect of Substrate Steric Hindrance on Stereoselectivity of this compound Reduction

| Substrate Type | Substituents at Carbonyl | Typical Stereoselectivity (% ee) | Reference |

| Acetylenic Ketones | R, C≡CR' | High (often approaching 100%) | |

| d-Benzaldehydes | Ar, H | Very high (approaching 100%) | |

| Aralkyl Ketones | Ar, Alkyl | Reduced/Variable | |

| Dialkyl Ketones | Alkyl, Alkyl' | Reduced/Variable | |

| 2,6-Disubstituted d-Benzaldehydes | 2,6-Disubstituted Ar, H | Significantly Impaired |

Role of Stereoelectronic Character of Proximal Subunits

Beyond simple steric bulk, the stereoelectronic properties of substituents near the reaction center play a crucial role in directing the stereochemical course of this compound reductions, particularly in acyclic substrates capable of chelation. In the reduction of acyclic hydroxy amino ketones, the nature of the substituent on the nitrogen atom significantly influences the diastereoselectivity.

For example, in the reduction of δ- and ε-hydroxy ketones, a bulky, electron-donating group on a proximal nitrogen atom can lead to exceptionally high levels of anti-diastereoselectivity. A study on the reduction of ε-hydroxy ketones demonstrated that an N-2,4,6-trimethylbenzyl-substituted substrate yielded an outstanding anti:syn ratio of 22:1 with this compound. In contrast, replacing this with a smaller N-methyl group resulted in a modest 3:1 ratio. Furthermore, if the nitrogen substituent is electron-deficient, very little selectivity is observed.

This strong dependence on the N-substituent is attributed to stereoelectronic effects that control the facial selectivity of the reduction. It is proposed that these reactions can proceed through a chelated intermediate. The electronic nature of the substituent influences the stability and geometry of this chelate, thereby dictating the preferred trajectory of the external hydride attack. An electron-donating group can stabilize a specific conformation of the chelate that effectively shields one face of the carbonyl, leading to high diastereoselectivity.

Table 2: Influence of N-Substituent on Diastereoselectivity of this compound Reduction of Hydroxy Ketones

| Substrate Type | N-Substituent | Solvent | Temperature (°C) | anti:syn Ratio | Reference |

| 1,6-Hydroxy Ketone | N-2,4,6-trimethylbenzyl | CH₂Cl₂ | -78 | 22:1 | |

| 1,6-Hydroxy Ketone | N-benzyl | CH₂Cl₂ | -78 | 12:1 | |

| 1,6-Hydroxy Ketone | N-methyl | CH₂Cl₂ | -78 | 3:1 | |

| 1,6-Hydroxy Ketone | N-trifluoroacetyl (electron-deficient) | - | - | Little selectivity | |

| 1,5-Hydroxy Ketone | N-benzyl | CH₂Cl₂ | -78 | 10:1 |

Effects of Reaction Solvents and Temperature on Stereocontrol

The choice of solvent and the reaction temperature are critical parameters that can significantly modulate the stereoselectivity of this compound reductions. These factors can influence the conformational equilibrium of the substrate, the rigidity of the transition state, and the relative rates of the desired stereoselective pathway versus competing non-selective pathways.

In general, lowering the reaction temperature tends to enhance stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the lower-energy pathway that leads to the major stereoisomer. For instance, in the reduction of certain α-keto esters, lowering the temperature from 25°C to 0°C increased the enantiomeric excess to 100%.

The polarity and coordinating ability of the solvent also play a vital role. In reductions involving chelation control, such as those of δ-hydroxy ketones, using a less coordinating solvent like dichloromethane (B109758) can favor the formation of a rigid chelate species, leading to higher diastereoselectivity compared to more coordinating solvents like THF. For example, the reduction of a specific δ-hydroxy ketone with this compound in dichloromethane at -78°C gave a 10:1 anti:syn ratio. The solvent can also affect the aggregation state of the reagent and the stability of the transition state, thereby influencing both reaction rate and selectivity.

Table 3: Effect of Solvent and Temperature on Diastereoselectivity

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Reference |

| δ-hydroxy ketone 30b | (R)-Alpine-Hydride® | Dichloromethane | -78 | 10:1 | |

| ε-hydroxy ketone 44d | (R)-Alpine-Hydride® | Dichloromethane | -78 | 22:1 | |

| δ-hydroxy ketone 30a | (R)-Alpine-Hydride® | THF | - | 7:1 | |

| 3-substituted cyclobutanone | Hydride reagent | (Varies) | Lowered | Increased selectivity |

Undesired Side Reactions and Selectivity Erosion

Despite its utility, the stereoselectivity of this compound reductions can be compromised by the occurrence of undesired side reactions. The primary cause of selectivity erosion is a competing reduction pathway involving a non-chiral boron species.

Competitive Non-Selective Reduction via 9-BBN Dehydroboration Product

This competing pathway becomes particularly significant in the reduction of sterically hindered ketones, such as aralkyl and dialkyl ketones. The rate of the desired asymmetric reduction is slowed by steric hindrance, allowing the dehydroboration-reduction sequence to become kinetically competitive. Evidence for this side reaction comes from observations that reductions of sterically demanding substrates like 2,6-disubstituted benzaldehydes show significantly impaired selectivity, implicating the involvement of the non-selective 9-BBN reductant. The transfer of 9-BBN from Alpine-Borane to other alkenes present in the solution has also validated this hypothesis.

Strategies for Mitigating Side Reactions (e.g., High Pressure, Concentration Optimization)

Several strategies have been developed to suppress the undesired dehydroboration side reaction and enhance the stereoselectivity of this compound reductions.

High Pressure: Applying high static pressure (e.g., 2000-6000 atm) has been shown to be a highly effective method. The application of high pressure accelerates the rate of the desired bimolecular asymmetric reduction while simultaneously suppressing the unimolecular dehydroboration process. This leads to significant improvements in both the reaction rate and the enantiomeric excess, even for substrates that were previously difficult to reduce selectively.

Concentration and Solvent Optimization: The dehydroboration side reaction can also be mitigated by adjusting the reaction concentration. Brown and co-workers discovered that conducting the reductions neat, without any solvent, provided gains in selectivity similar to those achieved under high pressure. Running the reaction at a higher concentration of the reagent can favor the desired bimolecular reduction over the unimolecular dissociation.

Stereochemical Outcomes and Factors Governing Selectivity in R Alpine Hydride Reductions

Enantioselectivity in Carbonyl Reductions

The primary application of R-Alpine-Hydride is in the enantioselective reduction of prochiral carbonyl compounds, where a new stereocenter is generated.

Asymmetric Reduction of Prochiral Ketones and Aldehydes

This compound has demonstrated considerable success in the asymmetric reduction of certain classes of prochiral ketones and aldehydes. The mechanism is believed to involve the formation of a complex between the boron atom of the reagent and the carbonyl oxygen, followed by the intramolecular transfer of a hydride from the isopinocampheyl group to the carbonyl carbon. This transfer typically occurs through a six-membered, boat-like transition state.

The stereochemical outcome is dictated by the steric hindrance of the chiral reagent, which preferentially attacks one of the two prochiral faces of the carbonyl group. For instance, the reduction of d-benzaldehydes with this compound can yield products with very high enantiomeric excess, often approaching 100%. Similarly, α,β-acetylenic ketones are effectively reduced to the corresponding secondary alcohols with good enantioselectivity. The high selectivity in these cases is attributed to the sterically undemanding nature of the alkyne group, which can be positioned close to the methyl group of the pinane (B1207555) moiety in the transition state.

However, the effectiveness of this compound is not universal across all ketone substrates. While it is highly effective for certain reactive carbonyls, its ability to reduce simple prochiral ketones like acetophenone (B1666503) and 3-methyl-2-butanone (B44728) can be limited, often resulting in lower enantiomeric excess.

Factors Influencing Enantiomeric Excess (ee)

Several factors significantly influence the enantiomeric excess (ee) achieved in this compound reductions.

Substrate Structure: The steric and electronic properties of the substituents on the carbonyl group are paramount. A significant difference in the steric bulk of the two groups attached to the carbonyl carbon generally leads to higher enantioselectivity. This is why acetylenic ketones, with their linear and sterically minimal alkyne group, are excellent substrates. Conversely, ketones with two bulky substituents often result in poor selectivity.

Solvent: The choice of solvent can influence the reaction. Less coordinating solvents, such as dichloromethane (B109758), are often preferred as they can enhance the formation of the crucial chelate species that directs the stereochemical outcome, particularly in diastereoselective reductions.

Diastereoselectivity in Complex Substrate Systems

Beyond creating a single stereocenter, this compound can also be employed to control the formation of new stereocenters relative to existing ones in more complex molecules, a process known as diastereoselective reduction.

Achieving Remote Diastereocontrol in Acyclic Systems

A significant challenge in organic synthesis is controlling the stereochemistry between remote stereogenic centers in flexible, acyclic molecules. this compound has proven to be a powerful reagent for achieving high levels of 1,5- and 1,6-diastereocontrol in the reduction of acyclic hydroxy ketones. This remarkable level of control is attributed to the formation of a bicyclic metal chelate involving the boron atom, the carbonyl oxygen, the hydroxyl group, and often an intrachain nitrogen atom. This chelation creates a more rigid conformation, allowing for a highly directed hydride delivery.

For example, the reduction of specific 1,5- and 1,6-hydroxy amino ketones with this compound has yielded impressively high anti-diastereoselectivity. However, this high level of control diminishes as the distance between the directing hydroxyl group and the ketone increases, with 1,7-hydroxy ketones showing only moderate diastereoselectivity.

Anti/Syn Diastereomer Ratios and Their Determinants

The ratio of anti to syn diastereomers produced in these reductions is highly dependent on the substrate structure and the reaction conditions.

Chelation: The formation of a stable bicyclic chelate is a key determinant for high anti-selectivity. The presence of a free hydroxyl group is crucial for achieving this. For instance, the reduction of a methoxy (B1213986) amino ketone, where the hydroxyl group is protected, resulted in a significantly lower anti/syn ratio, highlighting the importance of the free hydroxyl in directing the reduction.

Substituents: The nature of the substituents on the substrate, particularly on the nitrogen atom in hydroxy amino ketones, plays a critical role. Bulky substituents on the nitrogen, such as a mesitylmethyl group, can enhance the anti:syn ratio dramatically. Conversely, smaller substituents like a methyl group lead to more modest selectivity.

Solvent and Temperature: As with enantioselective reductions, the solvent and temperature are important. Less coordinating solvents like dichloromethane and lower temperatures (e.g., -78 °C) favor the formation of the rigid chelate, leading to higher diastereoselectivity.

Substrate Scope and Limitations in Stereocontrol

While this compound is highly effective for many substrates, its stereocontrol is not without limitations.

Acetylenic Ketones: this compound is particularly well-suited for the asymmetric reduction of α,β-acetylenic ketones, often providing high enantiomeric excess. The linear nature of the alkyne group allows for a favorable transition state geometry that maximizes stereochemical induction.

Benzaldehydes: The reduction of d-benzaldehydes with this compound can be highly enantioselective. However, substrates with 2,6-disubstitution on the benzene (B151609) ring exhibit significantly reduced selectivity. This is attributed to a competing non-selective reduction pathway involving 9-BBN, which is formed from the dehydroboration of this compound when the primary reduction pathway is sterically hindered.

Other Ketones: The reagent is less effective for the reduction of simple, unhindered dialkyl ketones and some aralkyl ketones, often resulting in lower enantioselectivity.

Table 1: Diastereoselective Reduction of Acyclic Hydroxy Ketones with this compound

| Substrate Type | Diastereomeric Ratio (anti:syn) | Conditions | Reference(s) |

| 1,5-Hydroxy Ketone | 10:1 | CH₂Cl₂, -78 °C | |

| 1,6-Hydroxy Ketone | 12:1 | CH₂Cl₂, -78 °C | |

| 1,7-Hydroxy Ketone | 3:1 | CH₂Cl₂ | |

| 1,6-Hydroxy Ketone (N-mesitylmethyl) | 22:1 | CH₂Cl₂, -78 °C | |

| 1,6-Hydroxy Ketone (N-methyl) | 3:1 | - | |

| Methoxy Amino Ketone | 4:1 | - |

Comparative Stereochemical Performance with Other Chiral Reducing Agents

The selection of a chiral reducing agent is a critical decision in asymmetric synthesis, as the efficacy and stereochemical outcome of the reduction are highly dependent on the structures of both the substrate and the reagent. This compound is one of several effective reagents available for the enantioselective reduction of prochiral ketones. Its performance is best understood when compared and contrasted with other widely used chiral hydrides, such as lithium aluminum hydride derivatives like BINAL-H and catalytic systems like the Corey-Bakshi-Shibata (CBS) reagents. These reagents operate through different mechanistic pathways and exhibit distinct selectivities, making them complementary tools for the synthetic chemist. While this compound relies on a rigid, sterically-driven transition state, others like BINAL-H are governed by electronic interactions, and CBS catalysts offer a highly organized, catalytic cycle.

Relative Efficiency in Asymmetric Induction

The efficiency of a chiral reducing agent is measured by the degree of asymmetric induction, typically quantified as enantiomeric excess (% ee). The relative efficiency of this compound varies significantly with the substrate structure when compared to other reagents.

This compound, a trialkylborohydride, generally provides moderate to excellent enantioselectivity for specific classes of ketones. It is particularly effective for the reduction of acetylenic ketones, where the linear geometry of the alkyne group fits well into the proposed transition state, leading to high asymmetric induction. psu.eduwikipedia.org For simple aliphatic or aryl-alkyl ketones, its efficiency can be modest unless the reaction is performed under specific conditions, such as using the reagent neat (solvent-free) or in high concentrations. psu.edu

In contrast, BINAL-H reagents, which are chiral complexes of lithium aluminum hydride with 1,1'-bi-2-naphthol (B31242) (BINOL), demonstrate exceptional efficiency for the reduction of prochiral ketones that feature a π-system, such as aryl-alkyl or vinyl ketones. The high enantioselectivity is attributed to a chair-like transition state model where unfavorable n-π repulsion between the oxygen of the BINOL ligand and the π-system of the ketone disfavors one approach, leading to high facial selectivity. stackexchange.com For simple dialkyl ketones, BINAL-H is generally not the reagent of choice.

The Corey-Bakshi-Shibata (CBS) reduction, which employs a catalytic amount of a chiral oxazaborolidine with a stoichiometric borane (B79455) source, is renowned for its broad applicability and high enantioselectivity. organic-chemistry.org The catalyst creates a highly organized transition state that effectively differentiates between two substituents of varying steric bulk. santiago-lab.com It is highly reliable for a wide range of ketones, including aryl-aliphatic and di-aliphatic ketones, provided there is a significant size difference between the groups flanking the carbonyl. santiago-lab.com

Another related reagent, NB-Enantride, which is structurally similar to Alpine-Hydride, has been shown to be more effective for the reduction of simple, unhindered aliphatic ketones like 2-butanone, an area where Alpine-Hydride can be less effective. psu.edu

The following table presents comparative data on the enantiomeric excess achieved with different chiral reducing agents for representative ketone substrates.

| Ketone Substrate | Reducing Agent | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Acetophenone | This compound | Low to Moderate | psu.edu |

| Acetophenone | (R)-BINAL-H | High (e.g., >95%) | |

| Acetophenone | (S)-CBS Catalyst + BH₃ | High (e.g., 97%) | santiago-lab.com |

| 1-Acetylcyclohexene | This compound | Moderate | vdoc.pub |

| 1-Acetylcyclohexene | (R)-BINAL-H | High | |

| 2-Octanone (B155638) | This compound | Low to Moderate | psu.edu |

| 2-Octanone | NB-Enantride | High (e.g., 84%) | psu.edu |

| 3-Methyl-1-butynyl methyl ketone | This compound | Very High (e.g., 100%) | psu.eduwikipedia.org |

Complementarity in Substrate Scope and Selectivity Profiles

No single chiral reducing agent is optimal for all substrates; their strengths are complementary, and the choice of reagent is dictated by the specific structural features of the ketone to be reduced.

This compound exhibits a selectivity profile primarily governed by steric factors. The proposed mechanism involves hydride transfer from the isopinocampheyl group to the carbonyl carbon via a rigid, boat-like six-membered transition state. This model effectively explains its high selectivity for ketones with one sterically small group, particularly the linear geometry of an alkyne, and its success in reducing aldehydes. psu.eduwikipedia.org Its substrate scope is somewhat specialized, showing the best results for acetylenic ketones and certain aldehydes. psu.edu

BINAL-H operates on a different principle of stereodifferentiation. Its selectivity is largely influenced by electronic interactions rather than purely steric bulk. The chair-like transition state model posits that n-π repulsion between a lone pair on the aluminum-bound oxygen and the π-system of the ketone substituent is the dominant factor. stackexchange.com Consequently, its substrate scope is complementary to that of this compound, excelling in the reduction of aryl-alkyl, α,β-unsaturated, and other ketones possessing a π-system adjacent to the carbonyl group.

CBS Reagents offer a broad substrate scope and a predictable selectivity profile based on the relative steric size of the two groups attached to the prochiral ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that places the larger substituent in a pseudo-equatorial position to minimize steric clashes, while the smaller substituent occupies a pseudo-axial position. santiago-lab.com This leads to a highly organized intramolecular hydride delivery from the coordinated borane. This predictable steric control makes the CBS reduction a versatile and reliable method for a wide array of di-aliphatic, aryl-aliphatic, and enone systems. organic-chemistry.org

The following table summarizes the complementary nature of these prominent chiral reducing agents.

| Chiral Reducing Agent | Preferred Substrate Scope | Primary Factor Governing Selectivity | Transition State Model |

|---|---|---|---|

| This compound | Acetylenic ketones, Aldehydes | Steric hindrance | Six-membered boat-like |

| BINAL-H | Aryl-alkyl ketones, α,β-Unsaturated ketones | Electronic (n-π repulsion) | Six-membered chair-like |

| CBS Reagent (Catalytic) | Broad: Di-aliphatic, Aryl-aliphatic, and Enone systems with steric differentiation | Steric hindrance | Highly organized bicyclic |

| NB-Enantride | Simple aliphatic ketones (e.g., 2-butanone, 2-octanone) | Steric hindrance | Six-membered boat-like |

Computational and Theoretical Investigations of R Alpine Hydride Reactivity

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic reactions due to its balance of accuracy and computational cost. For reactions involving R-Alpine-Hydride (the commercial name for B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, often referred to as Alpine-Borane), DFT calculations have been instrumental in validating experimental results and providing a detailed picture of the reaction pathways. nih.govescholarship.org The B3LYP density functional, in particular, has been shown to provide meaningful representations of transition structures in related organoborane reductions. nih.gov

Modeling Transition States and Reaction Coordinate Analysis

The reduction of carbonyl compounds by this compound is believed to proceed through a six-membered, boat-like transition state. hbni.ac.in DFT calculations allow for the precise modeling of these transient structures. By computing the transition structures for the hydride transfer from the isopinocampheyl group to the carbonyl carbon, researchers can analyze key geometric parameters and energetic barriers. nih.govresearchgate.net

For instance, in the reduction of substituted benzaldehydes with R-Alpine-Borane, DFT calculations (specifically B3LYP/6-31+G(d,p)) were used to locate and optimize the transition structures for the favored re attack on the aldehyde. nih.gov Frequency calculations on these structures confirm them as true transition states, characterized by a single imaginary frequency corresponding to the hydride transfer. nih.gov This analysis allows for the estimation of activation free energies (ΔG‡) and, subsequently, the prediction of relative reaction rates using the Eyring equation. nih.gov

Intrinsic reaction coordinate (IRC) calculations can further map the entire reaction pathway, confirming that a located transition state connects the reactant complex (this compound and the carbonyl substrate) to the product alkoxide. rutgers.edu This detailed mapping of the reaction coordinate provides a dynamic picture of the bond-breaking and bond-forming events during the hydride transfer.

Prediction and Validation of Stereochemical Outcomes

One of the most powerful applications of DFT in this context is the prediction of stereoselectivity. This compound is known for its ability to reduce certain prochiral ketones and aldehydes to chiral alcohols with high enantiomeric excess (ee). researchgate.net Computational models can explain the origin of this selectivity by comparing the energies of the diastereomeric transition states.

The reaction proceeds via two competing transition states, one leading to the (R)-alcohol and the other to the (S)-alcohol. The difference in the activation energies (ΔΔG‡) between these two transition states dictates the enantiomeric excess of the product. DFT calculations have shown that steric interactions are the primary determinant of this energy difference. researchgate.netresearchgate.net The bulky isopinocampheyl group of the reagent creates a highly constrained chiral environment around the boron atom. researchgate.net The favored transition state is the one that minimizes steric repulsion between the substituents on the ketone/aldehyde and the pinane (B1207555) framework of the reagent.

Elucidation of Structure-Reactivity Relationships through Computational Methods

Computational methods are pivotal in establishing clear relationships between the structure of the reactants and the observed reactivity and selectivity. escholarship.orgresearchgate.net By systematically modifying the substrate structure in silico and calculating the corresponding reaction barriers, researchers can build predictive models.

Quantification of Steric and Electronic Effects

The reactivity of this compound is governed by a delicate balance of steric and electronic factors. researchgate.netescholarship.org Computational models allow for the disentanglement and quantification of these effects.

Steric Effects: The dominant factor in the stereoselectivity of Alpine-Borane reductions is steric hindrance. researchgate.net DFT calculations can quantify this by analyzing the geometries of the transition states. Key parameters such as the B-O and C-H bond lengths in the transition state can indicate how sterically demanding a substrate is. For example, computational studies on the reduction of substituted benzaldehydes revealed that substrates with bulky ortho-substituents lead to "later" transition states, where the hydride transfer is less advanced. nih.gov This is a consequence of steric frustration, which forces a greater degree of bond breaking before bond formation can occur. nih.gov

Electronic Effects: While less dominant than sterics for this reagent, electronic effects can still influence reactivity. By analyzing the charge distribution (e.g., using Natural Bond Orbital analysis) in the reactants and transition states, computational studies can reveal how electron-donating or electron-withdrawing groups on the substrate affect the electrophilicity of the carbonyl carbon and the stability of the transition state.

A combined experimental and computational structure-reactivity study on alkyl-substituted benzaldehydes demonstrated a high correlation between computed relative rates and experimental findings, except for substrates where competing side reactions were significant. nih.govescholarship.org This validates the ability of the computational models to capture the essential structure-reactivity trends.

The following table summarizes key structural parameters from DFT calculations for the reduction of various benzaldehydes, illustrating the influence of substrate structure on the transition state.

| Substrate (Benzaldehyde) | C-H Distance (Å) | B-O Distance (Å) | Imaginary Frequency (ν‡, cm⁻¹) |

| 4-Methylbenzaldehyde | 1.378 | 1.583 | 1195i |

| 2-Methylbenzaldehyde | 1.401 | 1.579 | 1139i |

| 2,6-Dimethylbenzaldehyde | 1.442 | 1.574 | 1047i |

| Data derived from findings in related computational studies on Alpine-Borane reductions. nih.gov This table is for illustrative purposes to show the type of data generated. |

Analysis of Kinetic Isotope Effects to Confirm Mechanistic Pathways

Kinetic Isotope Effects (KIEs) are powerful experimental probes for studying reaction mechanisms, particularly for determining the nature of the rate-limiting step and the geometry of the transition state. researchgate.netresearchgate.net Computational chemistry provides the means to calculate theoretical KIEs, which can then be compared with experimental values to validate a proposed mechanism and transition state structure. researchgate.netacs.org

The primary hydrogen KIE (kH/kD) is particularly relevant for Alpine-Hydride reductions, as the rate-limiting step involves the transfer of a hydride (or deuteride) from the reagent to the carbonyl carbon. researchgate.net DFT calculations can predict the KIE by computing the vibrational frequencies of the reactants and the transition state for both the light (H) and heavy (D) isotopes. The Zero-Point Energy (ZPE) differences between the isotopic systems are the main contributors to the calculated KIE. bibliotekanauki.pl

For example, a computational study on the reduction of d-benzaldehydes by R-Alpine-Borane could compute the primary KIE by modeling the transition state with deuterium (B1214612) at the transferring position of the isopinocampheyl group. A significant calculated KIE would confirm that the hydride transfer is indeed part of the rate-determining step.

Furthermore, secondary KIEs can provide information about changes in hybridization at atoms adjacent to the reaction center. bibliotekanauki.placs.org For instance, calculating the effect of isotopic substitution at the carbonyl carbon (¹²C/¹³C) or the oxygen (¹⁶O/¹⁸O) can offer finer details about the bond-forming and bond-breaking processes in the transition state. The agreement between experimentally measured KIEs and those predicted by DFT models provides strong evidence for the accuracy of the computed transition state structure and the proposed mechanistic pathway. nih.govresearchgate.net

Applications of R Alpine Hydride in Advanced Organic Synthesis

Stereoselective Synthesis of Chiral Secondary Alcohols

The primary and most well-documented application of R-Alpine-Hydride is the enantioselective reduction of prochiral ketones to produce chiral secondary alcohols. organicreactions.orgwikipedia.org This transformation is of paramount importance in asymmetric synthesis, as chiral alcohols are fundamental building blocks for numerous pharmaceuticals and natural products. organicreactions.orgcharettelab.ca The reagent is derived from the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with (+)-α-pinene, a readily available chiral terpene. wikipedia.org

The mechanism for this reduction, often referred to as the Midland Alpine Borane (B79455) Reduction, involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the reagent. wikipedia.org This is followed by a stereoselective, intramolecular transfer of a hydride from the isopinocampheyl group to the carbonyl carbon. wikipedia.org The steric bulk of the chiral pinane (B1207555) framework dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one alcohol enantiomer. wikipedia.org

This compound has demonstrated particular efficacy in the reduction of ketones where one of the substituents is sterically small, such as an acetylenic group. wikipedia.orgwikipedia.orgchemtube3d.com The reduction of acetylenic ketones often proceeds with high rates and excellent enantiomeric excess (ee). psu.edu In contrast, the reduction of more sterically hindered ketones, such as aralkyl or dialkyl ketones, can be slow and result in lower enantioselectivity. psu.edunih.gov

The following table presents research findings on the asymmetric reduction of various acetylenic ketones to their corresponding secondary alcohols using the related reagent R-Alpine-Borane, which acts as the precursor to the active hydride species.

Table 1: Asymmetric Reduction of Acetylenic Ketones with R-Alpine-Borane

| Ketone Substrate (R-CO-C≡CH) | R Group | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Octyn-3-one | n-Pentyl | 88 | 91 (99)¹ |

| 1-Heptyn-3-one | n-Butyl | 85 | 92 (100)¹ |

| 1-Hexyn-3-one | n-Propyl | 86 | 92 (100)¹ |

| 4,4-Dimethyl-1-pentyn-3-one | tert-Butyl | 62 | 73² |

| 1-Phenyl-2-propyn-1-one | Phenyl | 90 | 76 (83)¹ |

¹ Corrected for 92% ee of (+)-α-pinene used. ² 100% optically pure (+)-α-pinene was used. Data sourced from Organic Syntheses, CV6, 902. orgsyn.org

Utility in the Preparation of Complex Organic Molecules

Beyond simple ketone reductions, this compound is employed in multi-step synthetic sequences to build complex molecular architectures with precisely controlled stereochemistry.

A significant challenge in organic synthesis is controlling the stereochemistry between remote functional groups within an acyclic (non-ring) system. acs.org this compound has proven to be remarkably effective in achieving high levels of diastereoselectivity in the reduction of acyclic hydroxy ketones, demonstrating its utility in forging biologically relevant structural motifs. acs.org

Research has shown that the reduction of specific 1,6-hydroxy amino ketones with this compound can yield 1,6-diols with exceptional anti-diastereoselectivity, achieving an anti:syn ratio as high as 12:1. dokumen.pub In another case, the reduction of an N-mesitylmethyl substituted 1,6-hydroxy ketone gave an anti:syn ratio of 22:1. acs.org This high degree of stereocontrol is attributed to a chelation-controlled mechanism, where the substrate's hydroxyl group coordinates to the reagent, forming a cyclic intermediate that directs the hydride delivery. acs.org The ability to establish such 1,5- and 1,6-stereochemical relationships is crucial for the synthesis of polyketide natural products and other complex bioactive molecules. acs.orgacs.org

The utility of this compound is further highlighted by its application in the total synthesis of complex natural products, where establishing a specific stereocenter can be a critical step.

Synthesis of an 'Upenamide Intermediate: In a synthetic route toward the marine alkaloid 'upenamide, a key step involved the reduction of an alkynone. The use of (R)-Alpine borane resulted in the desired (R)-propargyl alcohol in 74% yield and with an excellent enantiomeric ratio of 97:3. whiterose.ac.uk

Synthesis of Halichlorine and Pinnaic Acid: During synthetic studies toward the marine alkaloids halichlorine and pinnaic acid, (S)-Alpine-Hydride was investigated for the reduction of a complex ketone intermediate to form the final stereocenter of the natural products. pnas.orgmmu.ac.uk While in this specific instance the reagent favored the undesired diastereomer, its consideration and use demonstrate its recognized potential for creating key stereocenters in advanced synthetic campaigns. pnas.org In a separate synthesis of pinnaic acid, Alpine Hydride was used to reduce an α,β-unsaturated ketone, successfully producing the alcohol with the desired configuration at the C17 position. rsc.org

Synthesis of (-)-(R)-Phoracantholide I: The synthesis of this macrocyclic lactone involved the chemoselective and asymmetric reduction of a side-chain keto group in a molecule also containing a nitro group and another ketone within a ring. (R)-Alpine-Hydride successfully reduced the target ketone, furnishing the desired alcohol with 47% enantiomeric excess, a key step in forming the natural product. researchgate.net

Directed Synthesis of Biologically Relevant Scaffolds

Considerations for Functional Group Compatibility and Chemoselectivity

Solvent and Temperature: Reaction conditions play a critical role. Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) can enhance selectivity in substrates capable of chelation, as the solvent does not compete for coordination to the boron center. acs.orgdokumen.pub Reductions are typically carried out at temperatures ranging from room temperature down to -78 °C to optimize selectivity. acs.orgdnrcollege.org

Q & A

Q. How to conduct a systematic literature review on this compound’s applications while avoiding citation bias?

- Methodological Answer : Search databases (SciFinder, Reaxys) using controlled vocabularies (e.g., "enantioselective reduction" AND "chiral hydrides"). Screen results via PRISMA flow diagrams. Use citation chaining (backward/forward snowballing) to capture niche studies. Critically appraise sources using JAMA criteria (e.g., conflict of interest disclosures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.